1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one
Description
The compound 1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one is a heterocyclic molecule featuring a [1,2,3]triazolo[4,5-d]pyrimidine core fused with a piperazine ring and a 2-phenylbutan-1-one substituent. The triazolopyrimidine scaffold is notable for its dual nitrogen-containing rings, enabling hydrogen bonding and π-π stacking interactions, which are critical in medicinal chemistry for target binding .
Properties
IUPAC Name |
1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-3-15(14-7-5-4-6-8-14)19(27)26-11-9-25(10-12-26)18-16-17(20-13-21-18)24(2)23-22-16/h4-8,13,15H,3,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCTZUFJWFWOLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazonoyl halides and alkyl carbothioates.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Final Coupling with Phenylbutanone: The final step involves coupling the triazolopyrimidine-piperazine intermediate with phenylbutanone under suitable conditions, such as using a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Reduced amines or alcohols.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The triazole and piperazine components in this compound may enhance its efficacy against various bacterial strains. Studies have shown that similar derivatives display moderate to excellent activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| 5a | Moderate | Good |
| 5b | Excellent | Moderate |
| 5k | Good | Excellent |
These findings suggest that the compound could be explored further for its potential use in developing new antimicrobial agents.
Neurological Applications
Compounds with piperazine structures have been implicated in neurological applications, particularly as anxiolytics and antidepressants. The potential modulation of neurotransmitter systems by this compound could lead to new treatments for anxiety and depression. Further research is needed to elucidate its effects on neurochemical pathways.
Case Studies
Recent studies have explored the efficacy of related compounds in clinical settings:
- Triazole Derivatives in Cancer Therapy : A study demonstrated significant tumor reduction in animal models treated with triazole-containing compounds.
- Antimicrobial Screening : In vitro assays showed potent activity against multidrug-resistant bacterial strains, highlighting the need for further exploration of these derivatives.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes:
Molecular Targets: CDK2/cyclin A2 complex.
Pathways Involved: It induces cell cycle arrest and apoptosis by inhibiting the activity of CDK2, leading to disruption of cell division.
Comparison with Similar Compounds
Core Heterocycle Modifications
Triazolopyrimidine vs. Triazolopyridine
- Target Compound : The [1,2,3]triazolo[4,5-d]pyrimidine core contains a pyrimidine ring (two nitrogen atoms), enhancing polarity and hydrogen-bonding capacity.
- Impurity B (MM0421.02) : Features a triazolo[4,3-a]pyridine core (pyridine with one nitrogen), reducing polarity but maintaining planar geometry. This impurity, reported in pharmaceutical standards, highlights the structural variability in triazole-fused heterocycles .
Pyrazolotriazolopyrimidines
- Compounds 7 and 9 () : Contain pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine cores, differing in fusion positions ([4,3-c] vs. [4,5-d]). These isomers exhibit distinct electronic profiles and stability; for example, compound 7 isomerizes to derivative 6 under specific conditions, suggesting the target compound’s [4,5-d] fusion may offer greater stability .
Substituent Variations
Biological Activity
1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazolo-pyrimidine core linked to a piperazine moiety and a phenylbutanone side chain. Its molecular formula is with a molecular weight of approximately 342.41 g/mol. The presence of the triazolo-pyrimidine scaffold is crucial for its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Protein Kinase Inhibition : Similar compounds have been shown to inhibit atypical protein kinase C (aPKC) isoforms, which play a role in cell signaling pathways related to cancer progression and vascular permeability .
- Antitumor Activity : The triazolo[4,5-d]pyrimidine derivatives have demonstrated significant antitumor properties by targeting specific kinases involved in tumor growth and metastasis .
Biological Activity Data
Case Studies
- Anticancer Studies : A study evaluated the anticancer effects of related triazolo-pyrimidine compounds. The results indicated that certain derivatives exhibited potent inhibition of cancer cell lines, suggesting that modifications in the structure could enhance efficacy against specific tumors .
- Vascular Permeability : Another study investigated the effects of similar compounds on endothelial cells. It was found that these compounds could modulate VEGF-induced permeability, indicating potential applications in treating conditions like edema or cancer metastasis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
